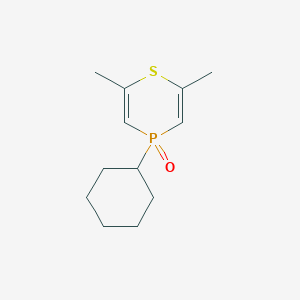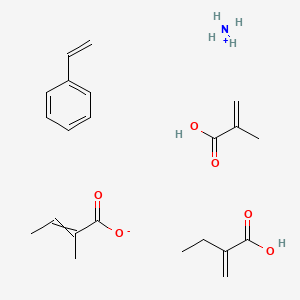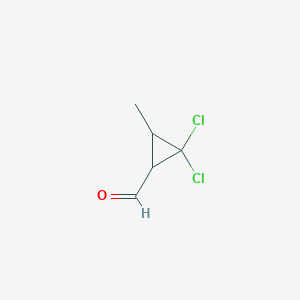
2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde: is an organic compound that belongs to the class of cyclopropane derivatives It is characterized by the presence of two chlorine atoms and a methyl group attached to a cyclopropane ring, with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of an alkene with a dichlorocarbene, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The resulting dichlorocyclopropane can then be oxidized to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: 2,2-Dichloro-3-methylcyclopropane-1-carboxylic acid.
Reduction: 2,2-Dichloro-3-methylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
- 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
- 2,2-Dichloro-1-methylcyclopropanecarboxylate
Comparison: 2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts different reactivity compared to similar compounds with carboxylic acid or ester groups.
Properties
CAS No. |
57976-71-3 |
|---|---|
Molecular Formula |
C5H6Cl2O |
Molecular Weight |
153.00 g/mol |
IUPAC Name |
2,2-dichloro-3-methylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C5H6Cl2O/c1-3-4(2-8)5(3,6)7/h2-4H,1H3 |
InChI Key |
JBYQAVVRJFAUIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1(Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


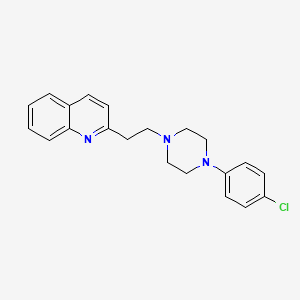
![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)
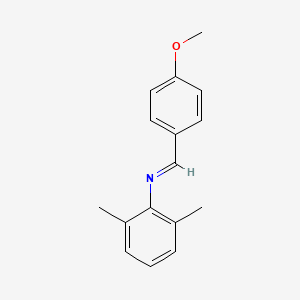
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
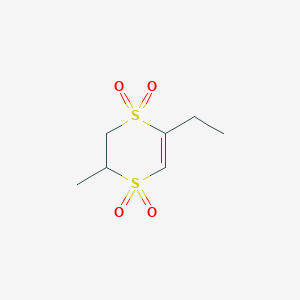
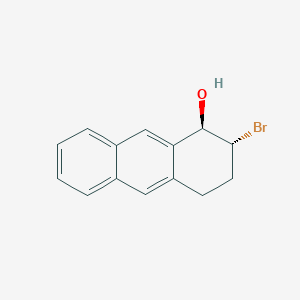
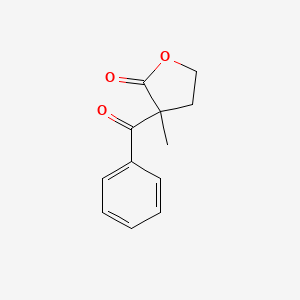
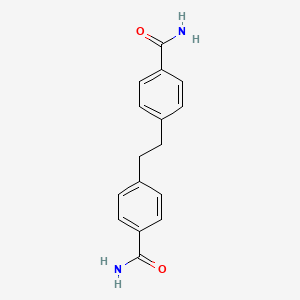
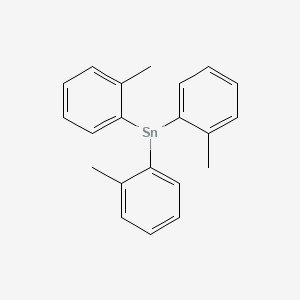
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
